(2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide
CAS No.: 1404307-03-4
VCID: VC6487639
Molecular Formula: C18H13ClN2O3
Molecular Weight: 340.76
* For research use only. Not for human or veterinary use.
![(2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide - 1404307-03-4](/images/structure/VC6487639.png)
Description |
(2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are heterocyclic compounds characterized by a benzopyran structure, which consists of a fused benzene and pyran ring. This particular compound features a chloro substituent and an acetylphenyl imine group, contributing to its potential biological activity. Synthesis and CharacterizationThe synthesis of (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide typically involves various organic chemistry methods. The compound can undergo chemical reactions typical for imines and carboxamides. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor product formation and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure and purity of synthesized compounds. Potential Biological ActivitiesResearch on chromene derivatives suggests their usefulness in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. Although the mechanism of action for (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide is not fully elucidated, studies on related compounds indicate potential effects on pathways involved in inflammation and cell proliferation. Research Findings and Applications
Further investigation into the synthesis and characterization of (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide could yield significant insights into its biological activities and potential therapeutic applications. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1404307-03-4 | ||||||||||||
Product Name | (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide | ||||||||||||
Molecular Formula | C18H13ClN2O3 | ||||||||||||
Molecular Weight | 340.76 | ||||||||||||
IUPAC Name | 2-(4-acetylphenyl)imino-6-chlorochromene-3-carboxamide | ||||||||||||
Standard InChI | InChI=1S/C18H13ClN2O3/c1-10(22)11-2-5-14(6-3-11)21-18-15(17(20)23)9-12-8-13(19)4-7-16(12)24-18/h2-9H,1H3,(H2,20,23) | ||||||||||||
Standard InChIKey | XUZNGUKRFVRHPP-UZYVYHOESA-N | ||||||||||||
SMILES | CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 741183 | ||||||||||||
Last Modified | Jul 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume